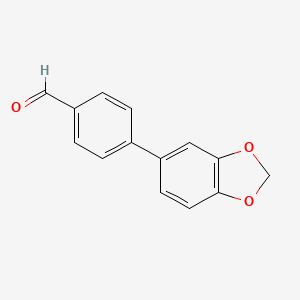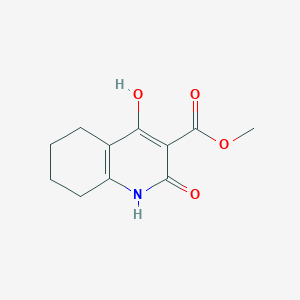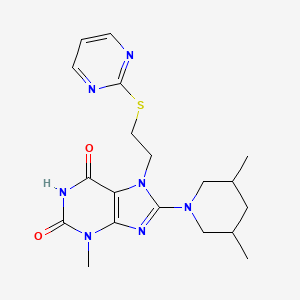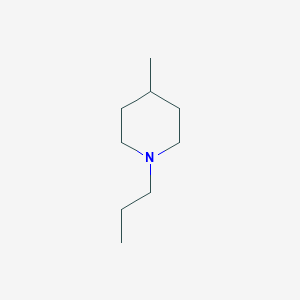
4-(1,3-Benzodioxol-5-il)benzaldehído
Descripción general
Descripción
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is characterized by the presence of a benzodioxole ring fused to a benzene ring, which is further substituted with a formyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is used extensively in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and as an intermediate in the production of fine chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde typically involves the reaction of 1,3-benzodioxole with benzaldehyde derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a benzaldehyde derivative in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde are not well-documented, the compound is generally produced on a smaller scale for research purposes. The synthesis methods used in laboratories can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-(1,3-Benzodioxol-5-yl)benzoic acid.
Reduction: 4-(1,3-Benzodioxol-5-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The benzodioxole ring can interact with various molecular targets, influencing pathways involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)benzyl alcohol
- 4-(1,3-Benzodioxol-5-yl)benzoic acid
- 4-(1,3-Benzodioxol-5-yl)benzeneamine
Uniqueness
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is unique due to its specific structural features, which include the benzodioxole ring and the formyl group. These features confer distinct reactivity and biological activity compared to similar compounds. For instance, the formyl group allows for further functionalization through oxidation or reduction, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFQHGQMIRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2523813.png)


![2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide](/img/structure/B2523816.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2523818.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2523825.png)

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)



![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)
